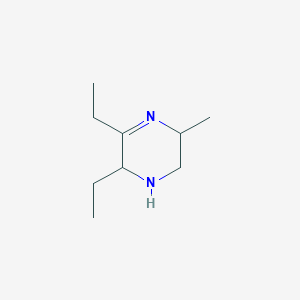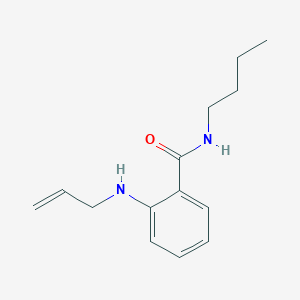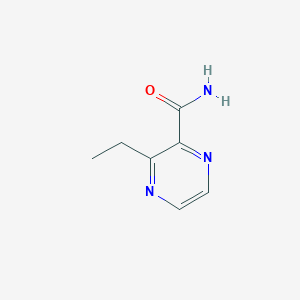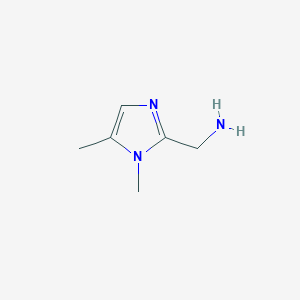
1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring with an amino group and a thioxo group. Compounds with similar structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of thiourea with β-dicarbonyl compounds in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives.
Applications De Recherche Scientifique
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential biological activities such as antimicrobial or anticancer properties.
Medicine: Development of new pharmaceuticals.
Industry: Use in materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one exerts its effects depends on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or interacting with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-thioxo-6-methylpyrimidine
- 1,3-Dimethyl-2-thioxotetrahydropyrimidin-4(1H)-one
Uniqueness
1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C4H7N3OS |
|---|---|
Poids moléculaire |
145.19 g/mol |
Nom IUPAC |
1-amino-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H7N3OS/c5-7-2-1-3(8)6-4(7)9/h1-2,5H2,(H,6,8,9) |
Clé InChI |
UCZWWTUKMZWCLB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=S)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B13096755.png)
![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)

![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)
![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)

